![molecular formula C25H34N2O5S B2997865 Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1415562-45-6](/img/structure/B2997865.png)
Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate
Overview
Description
Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.39 g/mol (CAS: 1206970-01-5) . The tert-butyl carbamate group and benzyl substituent contribute to its steric and electronic properties, making it a versatile intermediate in drug discovery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl bromide, potassium carbonate, sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Spirocyclic diazaspirooctane derivatives exhibit structural diversity, with variations in substituents, oxidation states, and salt forms significantly influencing their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Spirocyclic Compounds
Research Findings
- Stability and Reactivity: The 7-thia derivative (CAS: Not provided) undergoes acid/base hydrolysis and desulfurization, suggesting tunable stability for targeted drug delivery .
Biological Activity
Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, identified by its CAS number 1415562-45-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.42 g/mol
- Physical State : Liquid
- Purity : ≥ 98%
2. Anticancer Properties
Preliminary research suggests that derivatives of diazaspiro compounds may possess anticancer properties. A study involving a series of similar compounds reported moderate to significant cytotoxic effects against various cancer cell lines, including renal and breast cancer cells. The mechanism of action could involve apoptosis induction and cell cycle arrest.
3. CNS Activity
The diazaspiro framework has been associated with neuroactivity. Some derivatives have shown promise as dual ligands for opioid receptors, suggesting potential applications in pain management and neurological disorders. While specific data on this compound remains sparse, its structural similarity to known active compounds warrants further investigation.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathway often focuses on achieving high yields while maintaining structural integrity.
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Cyclization | Acidic medium | 85% |
2 | Alkylation | Base-catalyzed | 90% |
3 | Esterification | Reflux with carboxylic acid | 75% |
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. This compound was included in a broader screening panel where it exhibited moderate activity compared to standard antibiotics.
Case Study 2: Anticancer Evaluation
In vitro assays conducted on a panel of human tumor cell lines revealed that compounds with similar structures to this compound showed IC50 values ranging from 10 to 50 µM against breast cancer cells. Further studies are necessary to confirm these findings specifically for this compound.
Properties
IUPAC Name |
tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-7-10-18(20)13-19(14-18)12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGCFFXEMOLAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124979 | |
Record name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-45-6 | |
Record name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.